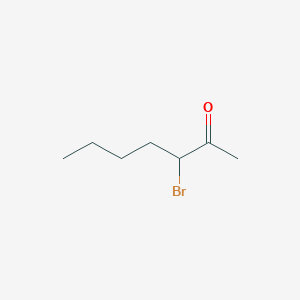

3-Bromo-2-heptanone

Description

Structure

3D Structure

Properties

CAS No. |

51134-59-9 |

|---|---|

Molecular Formula |

C7H13BrO |

Molecular Weight |

193.08 g/mol |

IUPAC Name |

3-bromoheptan-2-one |

InChI |

InChI=1S/C7H13BrO/c1-3-4-5-7(8)6(2)9/h7H,3-5H2,1-2H3 |

InChI Key |

FBJZCFVZQWFDGW-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC(C(=O)C)Br |

Origin of Product |

United States |

Reactivity and Transformational Pathways of 3 Bromo 2 Heptanone

Nucleophilic Substitution Reactions

Nucleophilic substitution in 3-bromo-2-heptanone involves the replacement of the bromide ion, a good leaving group, by a nucleophile. The reaction can proceed via mechanisms analogous to those of alkyl halides. Given that the bromine is on a secondary carbon, the specific pathway (Sₙ1 or Sₙ2) can be influenced by the nucleophile, solvent, and reaction conditions. Strong nucleophiles tend to favor an Sₙ2 pathway.

Oxygen-based nucleophiles, such as hydroxide (B78521) ions and alkoxides, can react with this compound to yield substitution products. When heated with an aqueous solution of a strong base like sodium hydroxide, the bromine atom is displaced by a hydroxyl group to form 3-hydroxy-2-heptanone chemguide.co.uk. The reaction is typically conducted under reflux in a mixed solvent system, such as ethanol (B145695) and water, to ensure miscibility of the reactants chemguide.co.uk.

Similarly, reaction with alkoxides, such as sodium methoxide (B1231860) (NaOMe) in methanol, is expected to produce the corresponding ether, 3-methoxy-2-heptanone. However, these basic conditions can also promote competing elimination and rearrangement reactions mychemblog.comwikipedia.orgnrochemistry.com.

Table 1: Representative Nucleophilic Substitution Reactions with Oxygen Nucleophiles

| Nucleophile | Reagent Example | Expected Substitution Product | Potential Competing Reactions |

|---|---|---|---|

| Hydroxide | Sodium Hydroxide (NaOH) | 3-Hydroxy-2-heptanone | Elimination, Favorskii Rearrangement |

| Alkoxide | Sodium Methoxide (NaOMe) | 3-Methoxy-2-heptanone | Elimination, Favorskii Rearrangement |

Nitrogen nucleophiles, particularly primary amines, react with α-bromo ketones to form α-amino ketones acs.org. The reaction of this compound with a primary amine, such as methylamine, would yield 3-(methylamino)-2-heptanone. Ammonia (B1221849) can also be used to produce the primary amino ketone, 3-amino-2-heptanone. These reactions are often subject to polyalkylation, especially when using ammonia mnstate.edu. As with oxygen nucleophiles, the use of amine bases can also trigger the Favorskii rearrangement, leading to the formation of an amide derivative instead of a simple substitution product mychemblog.comwikipedia.org.

While the heading suggests nucleophilic substitution, the reaction of this compound with potent carbon nucleophiles like Grignard reagents (R-MgX) and organolithium reagents (R-Li) is dominated by nucleophilic addition to the electrophilic carbonyl carbon wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.comucalgary.ca. These reagents are highly reactive and will preferentially attack the C=O double bond over performing an Sₙ2 displacement at the C-Br bond taylorandfrancis.commasterorganicchemistry.com.

The mechanism involves the attack of the carbanionic carbon of the organometallic reagent on the carbonyl carbon. This breaks the C=O pi bond, pushing electrons onto the oxygen and forming a tetrahedral magnesium or lithium alkoxide intermediate ucalgary.camasterorganicchemistry.com. A subsequent acidic workup protonates the alkoxide to yield a tertiary alcohol masterorganicchemistry.comucalgary.camasterorganicchemistry.com. For example, reacting this compound with methylmagnesium bromide (CH₃MgBr) would primarily yield 3-bromo-2-methylheptan-2-ol after workup. Due to their strong basicity, these reagents can also induce elimination or enolate formation organic-chemistry.org.

Elimination Reactions to Form Enones

When treated with a base, this compound can undergo a dehydrobromination reaction to form an α,β-unsaturated ketone, also known as an enone. This elimination reaction typically proceeds via an E2 mechanism in the presence of a strong, non-nucleophilic base. The base abstracts a proton from a carbon atom adjacent (beta) to the carbon bearing the bromine.

This compound has two different types of beta-protons: those on the methyl group (C1) and those on the methylene (B1212753) group (C4). Abstraction of a proton from C1 leads to the formation of hept-1-en-2-one. Abstraction of a proton from C4 yields hept-3-en-2-one (B7820677). According to Zaitsev's rule, elimination reactions tend to favor the formation of the more substituted, and thus more stable, alkene. Therefore, hept-3-en-2-one is expected to be the major product when using a small base like sodium hydroxide or sodium ethoxide quora.com. The use of a sterically hindered base, such as potassium tert-butoxide, may increase the proportion of the less substituted "Hofmann" product, hept-1-en-2-one.

Table 2: Potential Products of Dehydrobromination of this compound

| Product Name | Structure | Type | Expected Yield (with small base) |

|---|---|---|---|

| Hept-3-en-2-one | CH₃CH₂CH₂CH=CHCOCH₃ | Zaitsev (more substituted) | Major |

| Hept-1-en-2-one | CH₃CH₂CH₂CH₂C(COCH₃)=CH₂ | Hofmann (less substituted) | Minor |

Rearrangement Processes

The most significant rearrangement process for α-halo ketones like this compound is the Favorskii rearrangement. This reaction occurs in the presence of a base (such as a hydroxide or alkoxide) and results in a skeletal rearrangement to form a carboxylic acid derivative wikipedia.orgpurechemistry.org. For acyclic α-halo ketones, the product is a rearranged carboxylic acid, ester, or amide, depending on the nucleophile present mychemblog.comnrochemistry.comscribd.com.

The mechanism is initiated by the abstraction of an acidic α-proton from the carbon on the side of the carbonyl opposite the halogen (C1). This generates an enolate intermediate mychemblog.comwikipedia.org. The enolate then undergoes an intramolecular nucleophilic attack on the carbon bearing the bromine, displacing the bromide ion and forming a strained cyclopropanone (B1606653) intermediate mychemblog.comwikipedia.orgnrochemistry.com.

The highly reactive cyclopropanone ring is then attacked by a nucleophile (e.g., OH⁻ from the base). The ring opens in a way that forms the more stable carbanion. For this compound, this would involve cleavage of the bond between C2 and C3 to place the negative charge on the more substituted C2 carbon. Subsequent protonation yields the final rearranged carboxylic acid product, 2-methylhexanoic acid. If an alkoxide is used as the base, the corresponding ester is formed wikipedia.org.

Intramolecular Rearrangements

One of the most significant intramolecular rearrangements for α-halo ketones such as this compound is the Favorskii rearrangement. This reaction typically occurs in the presence of a base, such as a hydroxide or an alkoxide. pressbooks.pub The generally accepted mechanism for acyclic α-halo ketones with at least one α'-hydrogen, which is the case for this compound, proceeds through the formation of a cyclopropanone intermediate.

The process is initiated by the abstraction of a proton from the α'-carbon (the carbon on the opposite side of the carbonyl from the bromine) by the base, leading to the formation of an enolate. This enolate then undergoes an intramolecular nucleophilic attack on the carbon bearing the bromine atom, resulting in the displacement of the bromide ion and the formation of a strained cyclopropanone ring. The subsequent nucleophilic attack of the base on the carbonyl carbon of the cyclopropanone intermediate leads to the opening of the three-membered ring. This ring-opening is regioselective and typically occurs in a manner that forms the more stable carbanion. Protonation of this carbanion then yields the final carboxylic acid derivative. pressbooks.pub

When this compound is treated with a hydroxide base, the expected product is a rearranged carboxylic acid. If an alkoxide is used as the base, the corresponding ester is formed. The specific structure of the product depends on the regioselectivity of the cyclopropanone ring opening.

Table 1: Potential Products of the Favorskii Rearrangement of this compound

| Base | Product |

| Hydroxide (e.g., NaOH) | 2-Methylhexanoic acid |

| Alkoxide (e.g., NaOCH₃) | Methyl 2-methylhexanoate |

Isomerization Pathways

Under certain conditions, this compound can potentially undergo isomerization. For instance, in the presence of a base, there is a possibility of base-catalyzed enolization, which can lead to epimerization at the α-carbon if it were a chiral center. Furthermore, under protic conditions, keto-enol tautomerism can occur, although the equilibrium generally favors the keto form for simple ketones.

Addition Reactions at the Carbonyl Group

The carbonyl group of this compound is susceptible to nucleophilic addition reactions, a characteristic feature of ketones.

Reduction of the Ketone Moiety

The ketone functionality of this compound can be selectively reduced to a secondary alcohol, yielding 3-bromo-2-heptanol. Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄). Sodium borohydride is a milder reducing agent and is often preferred for its chemoselectivity, as it typically does not affect the carbon-bromine bond under standard conditions. youtube.comdiva-portal.org

The reaction proceeds via the nucleophilic addition of a hydride ion (H⁻) from the reducing agent to the electrophilic carbonyl carbon. This is followed by protonation of the resulting alkoxide intermediate during the workup step to afford the alcohol.

Table 2: Reduction of this compound

| Reagent | Product |

| Sodium borohydride (NaBH₄) | 3-Bromo-2-heptanol |

| Lithium aluminum hydride (LiAlH₄) | 3-Bromo-2-heptanol |

Formation of Imines, Oximes, and Hydrazones

Similar to other ketones, this compound can react with primary amines and their derivatives to form carbon-nitrogen double bond-containing compounds. These reactions are typically acid-catalyzed and involve the initial nucleophilic addition of the nitrogen-containing reagent to the carbonyl carbon, followed by the elimination of a water molecule. pressbooks.pubnih.govacs.orgorganic-chemistry.orglumenlearning.com

Imines (Schiff Bases): Reaction with primary amines (R-NH₂) yields imines.

Oximes: Reaction with hydroxylamine (B1172632) (NH₂OH) leads to the formation of oximes.

Hydrazones: Reaction with hydrazine (B178648) (NH₂-NH₂) or its derivatives (e.g., 2,4-dinitrophenylhydrazine) produces hydrazones.

These derivatives are often crystalline solids and can be useful for the characterization and purification of the parent ketone.

Table 3: Formation of Carbon-Nitrogen Double Bonds from this compound

| Reagent | Product Type |

| Primary Amine (R-NH₂) | Imine |

| Hydroxylamine (NH₂OH) | Oxime |

| Hydrazine (H₂N-NH₂) | Hydrazone |

Radical Reactions Involving the C-Br Bond

The carbon-bromine bond in this compound can undergo homolytic cleavage under radical conditions, which can be initiated by heat or light. lumenlearning.com This leads to the formation of a bromine radical and a ketonyl radical. These radical intermediates can then participate in various propagation steps, such as hydrogen abstraction or addition to double bonds. lumenlearning.com

One potential radical-mediated reaction is dehydrobromination. In the presence of a suitable base and radical initiator, this compound can undergo elimination of HBr to form an α,β-unsaturated ketone, hept-3-en-2-one. This reaction provides a method for introducing a carbon-carbon double bond into the molecule. pressbooks.pub

Metal-Mediated Transformations

The carbon-bromine bond of this compound can be activated by various metals, leading to a range of synthetically useful transformations. These reactions often involve the formation of organometallic intermediates.

For instance, in the presence of zinc dust, α-bromo ketones can undergo reductive coupling to form 1,4-dicarbonyl compounds. Another important class of reactions involves the use of transition metal catalysts, such as palladium or copper, to facilitate cross-coupling reactions. In these reactions, the carbon-bromine bond can be coupled with various organometallic reagents (e.g., organoboranes, organostannanes) to form new carbon-carbon bonds.

Furthermore, dehalogenation of this compound can be achieved using various metal-based reagents, such as zinc in acetic acid or catalytic hydrogenation with a palladium catalyst, to yield 2-heptanone (B89624).

Table 4: Potential Metal-Mediated Transformations of this compound

| Reagent/Catalyst | Transformation | Product |

| Zinc (Zn) | Reductive Coupling | 1,4-Dicarbonyl derivative |

| Palladium (Pd) catalyst and an organometallic reagent | Cross-Coupling | Substituted 2-heptanone |

| Zinc (Zn) in Acetic Acid | Dehalogenation | 2-Heptanone |

Cross-Coupling Reactions

The presence of a bromine atom alpha to a carbonyl group makes this compound a suitable substrate for various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in organic synthesis for the formation of new carbon-carbon bonds. Palladium and nickel complexes are commonly employed as catalysts for these transformations. wikipedia.orgnobelprize.org

Negishi Coupling: The Negishi coupling involves the reaction of an organozinc compound with an organic halide, catalyzed by a nickel or palladium complex. wikipedia.orgorganic-chemistry.org For this compound, this reaction provides a pathway to form α-substituted ketones. The reaction of this compound with an organozinc reagent, such as an arylzinc or alkylzinc, would lead to the formation of a new carbon-carbon bond at the C-3 position, yielding a 3-substituted-2-heptanone. The general mechanism involves an oxidative addition of the α-bromoketone to the low-valent metal catalyst, followed by transmetalation with the organozinc reagent and subsequent reductive elimination to give the final product and regenerate the catalyst. nobelprize.org Nickel-catalyzed versions of this reaction have been shown to be effective for α-bromoketones, proceeding under mild conditions. nih.gov

Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is a palladium-catalyzed cross-coupling between an organoboron compound (like a boronic acid or ester) and an organohalide. wikipedia.orglibretexts.org This reaction is widely used due to its mild conditions and the commercial availability and stability of many boronic acids. organic-chemistry.orgharvard.edu this compound can be coupled with various aryl or vinyl boronic acids to synthesize α-aryl or α-vinyl ketones. The catalytic cycle typically begins with the oxidative addition of the this compound to the Pd(0) catalyst. libretexts.org This is followed by transmetalation with the organoboron species, which is activated by a base, and concludes with reductive elimination to afford the coupled product. harvard.edu

The table below illustrates potential cross-coupling reactions involving this compound, based on established methods for α-bromoketones.

| Coupling Reaction | Reagent | Catalyst System | Potential Product |

| Negishi | Phenylzinc chloride | Pd(PPh₃)₄ or NiCl₂/ligand | 3-Phenyl-2-heptanone |

| Negishi | Alkylzinc bromide | Pd(PPh₃)₄ or Ni(acac)₂ | 3-Alkyl-2-heptanone |

| Suzuki-Miyaura | Phenylboronic acid | Pd(OAc)₂ / PPh₃, Base (e.g., K₂CO₃) | 3-Phenyl-2-heptanone |

| Suzuki-Miyaura | Vinylboronic acid | Pd(PPh₃)₄, Base (e.g., Na₂CO₃) | 3-Vinyl-2-heptanone |

Organometallic Reagent Chemistry

The carbonyl group in this compound is a prime target for nucleophilic attack by organometallic reagents, such as Grignard and organolithium reagents. These reactions are fundamental for creating new carbon-carbon bonds and synthesizing more complex molecules, particularly tertiary alcohols. masterorganicchemistry.comorganic-chemistry.org

Grignard Reactions: Grignard reagents (R-MgX) are strong nucleophiles that readily add to the electrophilic carbonyl carbon of ketones. study.comlibretexts.org The reaction of this compound with a Grignard reagent results in the formation of a magnesium alkoxide intermediate, which upon acidic workup, yields a tertiary alcohol. libretexts.org The nucleophilic alkyl or aryl group from the Grignard reagent adds to the carbonyl carbon, and the original keto group is converted into a hydroxyl group. While the bromine at the alpha position can sometimes lead to side reactions like enolization or substitution, the primary pathway is the addition to the carbonyl group. organic-chemistry.org For example, reacting this compound with methylmagnesium bromide would yield 3-bromo-2-methyl-2-heptanol. study.com

The versatility of the Grignard reaction allows for the introduction of a wide variety of substituents, depending on the specific Grignard reagent used.

The table below details the expected products from the reaction of this compound with various Grignard reagents.

| Grignard Reagent (R-MgX) | R Group | Product after Acidic Workup |

| Methylmagnesium bromide (CH₃MgBr) | Methyl | 3-Bromo-2-methyl-2-heptanol |

| Ethylmagnesium bromide (CH₃CH₂MgBr) | Ethyl | 3-Bromo-2-ethyl-2-heptanol |

| Phenylmagnesium bromide (C₆H₅MgBr) | Phenyl | 3-Bromo-2-phenyl-2-heptanol |

| Vinylmagnesium bromide (CH₂=CHMgBr) | Vinyl | 3-Bromo-2-vinyl-2-heptanol |

Spectroscopic Characterization and Advanced Analytical Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the precise structure of organic molecules in solution. For 3-Bromo-2-heptanone, a complete assignment of proton (¹H) and carbon (¹³C) signals, supported by two-dimensional correlation experiments, can confirm the placement of the bromine atom at the C3 position adjacent to the carbonyl group.

The ¹H NMR spectrum of this compound is predicted to show six distinct signals, corresponding to the different sets of non-equivalent protons in the molecule. The chemical shift (δ) of each proton is influenced by its local electronic environment. Protons near electronegative atoms like oxygen and bromine are deshielded and appear at a lower field (higher ppm value).

The most downfield signal is expected for the proton at the C3 position (H3), which is alpha to both the carbonyl group and the bromine atom. This methine proton's signal would likely appear as a triplet due to coupling with the two adjacent protons on C4. The methyl protons at C1 are adjacent to the carbonyl group, resulting in a downfield shift compared to a standard alkane methyl group, and would appear as a singlet as there are no adjacent protons. The terminal methyl group of the butyl chain (C7) would be the most upfield signal, appearing as a triplet. The remaining methylene (B1212753) protons (H4, H5, H6) would appear as complex multiplets in the typical aliphatic region.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |

|---|---|---|---|

| H1 (CH₃-C=O) | 2.3 - 2.5 | Singlet (s) | 3H |

| H3 (-CHBr-) | 4.2 - 4.4 | Triplet (t) | 1H |

| H4 (-CH₂-) | 1.9 - 2.1 | Multiplet (m) | 2H |

| H5 (-CH₂-) | 1.4 - 1.6 | Multiplet (m) | 2H |

| H6 (-CH₂-) | 1.3 - 1.5 | Multiplet (m) | 2H |

| H7 (-CH₃) | 0.9 - 1.0 | Triplet (t) | 3H |

A proton-decoupled ¹³C NMR spectrum of this compound would display seven unique signals, one for each carbon atom. The carbonyl carbon (C2) is the most deshielded and appears furthest downfield, typically in the 200-210 ppm range for ketones. The carbon atom bonded to the bromine (C3) is also significantly deshielded due to the electronegativity of the halogen. The chemical shifts of the remaining aliphatic carbons decrease as their distance from the electron-withdrawing carbonyl and bromo groups increases. libretexts.orglibretexts.org

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

|---|---|

| C1 | 25 - 30 |

| C2 (C=O) | 200 - 210 |

| C3 (C-Br) | 50 - 60 |

| C4 | 35 - 40 |

| C5 | 25 - 30 |

| C6 | 20 - 25 |

| C7 | 13 - 15 |

Two-dimensional (2D) NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the molecular structure. sdsu.edu

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically through two or three bonds. For this compound, a COSY spectrum would show a clear correlation path along the butyl chain: H7 would correlate with H6, which would correlate with H5, which would correlate with H4. Crucially, H4 would also show a correlation to H3, confirming the connectivity around the brominated carbon. researchgate.net The H1 methyl protons would show no COSY correlations, consistent with their singlet nature.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon signal to which it is directly attached. It allows for the definitive assignment of each carbon that bears protons. For example, the proton signal at ~4.3 ppm (H3) would correlate with the carbon signal at ~55 ppm (C3), and the proton singlet at ~2.4 ppm (H1) would correlate with the carbon at ~28 ppm (C1).

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment reveals longer-range correlations between protons and carbons, typically over two or three bonds. libretexts.org This is particularly useful for identifying quaternary carbons and piecing together different spin systems. Key HMBC correlations for this compound would include:

The H1 methyl protons showing a correlation to the C2 carbonyl carbon.

The H3 methine proton showing correlations to C1, C2, C4, and C5.

The H4 methylene protons showing correlations to C2, C3, and C5. These correlations would provide unequivocal evidence for the placement of the carbonyl group at C2 and the bromine atom at C3.

Mass Spectrometry (MS) Applications for Molecular Identification and Purity

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can provide structural information based on its fragmentation patterns. The presence of bromine is easily identified due to its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), which results in two molecular ion peaks ([M]⁺ and [M+2]⁺) of nearly equal intensity. youtube.com

Key fragmentation pathways for ketones include alpha-cleavage (cleavage of the C-C bond adjacent to the carbonyl group) and McLafferty rearrangement. libretexts.org For this compound, alpha-cleavage is expected to be a dominant process.

Alpha-cleavage between C2 and C3 would yield an acylium ion [CH₃CO]⁺ at m/z 43 and a brominated alkyl fragment.

Alpha-cleavage between C1 and C2 is less common but would result in the loss of a methyl radical.

Cleavage of the C-Br bond would lead to a heptan-2-one cation fragment at m/z 113.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Predicted Fragment Ion | Fragmentation Pathway |

|---|---|---|

| 192/194 | [C₇H₁₃BrO]⁺ | Molecular Ion ([M]⁺, [M+2]⁺) |

| 113 | [C₇H₁₃O]⁺ | Loss of Br radical |

| 85 | [C₄H₉CO]⁺ | Alpha-cleavage (loss of CH₃CHBr) |

| 57 | [C₄H₉]⁺ | Secondary fragmentation |

| 43 | [CH₃CO]⁺ | Alpha-cleavage (loss of C₅H₁₀Br) |

GC-MS is an ideal technique for the analysis of volatile and thermally stable compounds like this compound. In this method, the sample is injected into a gas chromatograph, where components are separated based on their boiling points and interactions with the column's stationary phase. researchgate.net The separated components then enter the mass spectrometer for detection and identification. The retention time from the GC provides a measure of the compound's identity, while the mass spectrum confirms its structure. This method is highly effective for determining the purity of a this compound sample and identifying any volatile impurities or byproducts from its synthesis. yu.edu.jo

For mixtures containing non-volatile or thermally labile compounds, LC-MS is the preferred method. researchgate.net In LC-MS, separation is achieved using high-performance liquid chromatography, typically with a reversed-phase column (e.g., C18). The eluent from the LC column is then introduced into the mass spectrometer, usually via an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source. LC-MS can be used to analyze this compound in complex matrices where direct injection for GC-MS is not feasible. A common approach involves monitoring for the characteristic bromide ions (m/z 79 and 81) to selectively detect brominated compounds within a mixture. tandfonline.comresearchgate.net

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a powerful technique for identifying functional groups within a molecule. In this compound, the key functional groups are the carbonyl (C=O) of the ketone and the carbon-bromine (C-Br) bond.

The most prominent feature in the FTIR spectrum of an aliphatic ketone is the strong carbonyl stretching vibration (νC=O). For saturated aliphatic ketones, this peak typically appears around 1715 cm⁻¹. orgchemboulder.commasterorganicchemistry.com The presence of a halogen, such as bromine, on the α-carbon (the carbon adjacent to the carbonyl) can influence the position of this band. The electronegativity of the bromine atom can cause a slight shift in the C=O stretching frequency. Additionally, the spectrum would display characteristic C-H stretching vibrations for the alkyl chain just below 3000 cm⁻¹ and a C-C-C stretching vibration for the ketone structure between 1230 and 1100 cm⁻¹. spectroscopyonline.com

Table 2: Expected FTIR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Alkyl C-H | Stretching | 2850 - 2960 | Medium-Strong |

| Ketone C=O | Stretching | ~1715 | Strong |

| Ketone C-C-C | Stretching | 1100 - 1230 | Medium-Strong |

| C-Br | Stretching | 500 - 600 | Medium-Strong |

While standard Raman spectroscopy provides information complementary to IR spectroscopy, it is often plagued by weak signals. mdpi.com Surface-Enhanced Raman Spectroscopy (SERS) is a highly sensitive technique that dramatically enhances the Raman signal of molecules adsorbed onto or very near nanostructured metal surfaces, such as gold or silver. wikipedia.orgyoutube.comnanocomposix.com This enhancement, which can be up to 10¹¹-fold, allows for the detection of even single molecules. wikipedia.org

Although no specific SERS studies on this compound have been published, the technique has been successfully applied to study other halogenated organic compounds and ketones. researchgate.netnih.gov For instance, SERS has been used to create chemical images of the related compound 1,1,3,3-tetrabromo-2-heptanone on the surface of algae. researchgate.net A similar approach could be used for this compound to study its adsorption behavior on different surfaces, investigate its orientation at interfaces, or for trace-level detection in complex matrices. The SERS spectrum would be expected to show enhanced peaks corresponding to the vibrational modes of the C=O, C-Br, and C-C bonds.

Electronic Spectroscopy (UV-Visible) for Electronic Transitions

UV-Visible spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. elte.hu Ketones, such as this compound, exhibit a characteristic electronic transition involving the carbonyl group.

This transition is the promotion of a non-bonding electron (n) from one of the lone pairs on the oxygen atom to the antibonding π* orbital of the carbonyl group (n→π). masterorganicchemistry.comlumenlearning.com For simple, saturated ketones, this is a symmetry-forbidden transition, resulting in a weak absorption band (low molar absorptivity, ε) typically found in the range of 270-300 nm. elte.humasterorganicchemistry.com The presence of the α-bromo substituent can cause a slight shift (a bathochromic or red shift) of this absorption maximum to a longer wavelength. A second, much stronger absorption corresponding to a π→π transition occurs at a shorter wavelength, usually in the far UV region (<200 nm). uomustansiriyah.edu.iq

Chromatographic Separation and Purity Assessment

Gas Chromatography (GC) is a premier technique for separating and analyzing volatile compounds. It is routinely used to assess the purity of substances like this compound by separating the main component from any impurities, such as starting materials, byproducts, or degradation products. The area of the peak corresponding to this compound in the resulting chromatogram is proportional to its concentration, allowing for quantitative purity determination. Studies on various heptanone isomers confirm that GC can effectively separate them based on their different retention times. researchgate.net

Furthermore, the this compound molecule contains a chiral center at the third carbon atom, meaning it exists as a pair of non-superimposable mirror images called enantiomers ((R)-3-Bromo-2-heptanone and (S)-3-Bromo-2-heptanone). Chiral GC is the method of choice for separating these enantiomers and determining the enantiomeric ratio (ER) or enantiomeric excess (ee). ed.govlibretexts.orgelsevierpure.com This is achieved by using a special capillary column coated with a chiral stationary phase, often based on cyclodextrin derivatives. ed.govgcms.cz The chiral stationary phase interacts differently with each enantiomer, causing them to travel through the column at different rates and thus elute at different times, resulting in two distinct peaks on the chromatogram. The ratio of the areas of these two peaks gives the enantiomeric ratio. libretexts.org

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical technique for the separation, identification, and quantification of compounds in a mixture. For a molecule such as this compound, HPLC offers a versatile platform for analysis, including purity assessment and, notably, the separation of its enantiomers, given the presence of a chiral center at the third carbon. While specific, in-depth research literature detailing the HPLC analysis of this compound is not extensively available, the chromatographic behavior can be inferred from established methods for similar aliphatic and halogenated ketones.

Typically, reversed-phase HPLC is the method of choice for compounds of moderate polarity like this compound. In this mode, a nonpolar stationary phase is used in conjunction with a polar mobile phase. The retention of the analyte is primarily governed by hydrophobic interactions between the compound and the stationary phase. For this compound, the heptyl chain provides the hydrophobic character necessary for retention on a C18 or C8 column.

The composition of the mobile phase, usually a mixture of water and an organic modifier like acetonitrile or methanol, is a critical parameter for optimizing the separation. By adjusting the ratio of the organic modifier, the elution strength can be controlled to achieve the desired retention time and resolution from other components in a sample mixture. Additives such as trifluoroacetic acid are sometimes incorporated into the mobile phase to improve peak shape, particularly for compounds with basic functionalities.

Given that this compound is a chiral molecule, chiral HPLC is an indispensable technique for the separation of its enantiomers. This is most commonly achieved using a chiral stationary phase (CSP). These phases are designed to have specific stereoselective interactions with the enantiomers, leading to different retention times for the (R)- and (S)-enantiomers. Polysaccharide-based CSPs, for instance, are widely used and have demonstrated broad applicability in the separation of a diverse range of chiral compounds, including ketones. The choice of mobile phase, which can range from normal-phase (e.g., hexane/isopropanol) to reversed-phase conditions, is crucial for achieving optimal enantioseparation.

Due to the limited direct research on this compound, the following data tables present hypothetical yet representative HPLC conditions and expected outcomes based on the analysis of structurally related compounds. These serve to illustrate the practical application of HPLC for this type of analyte.

Table 1: Representative Reversed-Phase HPLC Parameters for the Analysis of an Aliphatic Ketone Mixture

| Parameter | Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | Acetonitrile:Water (60:40, v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25 °C |

| Detection | UV at 210 nm |

| Injection Volume | 10 µL |

Table 2: Expected Retention Times for a Mixture of 2-Heptanone (B89624) and this compound under Representative RP-HPLC Conditions

| Compound | Expected Retention Time (min) | Rationale for Elution Order |

| 2-Heptanone | 5.8 | Less polar than its brominated counterpart, leading to stronger retention on the C18 column. |

| This compound | 4.5 | The introduction of the bromine atom increases the polarity of the molecule, resulting in a shorter retention time in reversed-phase chromatography. |

Table 3: Representative Chiral HPLC Parameters for the Enantioseparation of a Brominated Aliphatic Ketone

| Parameter | Condition |

| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |

| Mobile Phase | Hexane:Isopropanol (90:10, v/v) |

| Flow Rate | 0.8 mL/min |

| Temperature | 20 °C |

| Detection | UV at 215 nm |

| Injection Volume | 5 µL |

Table 4: Hypothetical Chiral Separation Data for the Enantiomers of this compound

| Enantiomer | Hypothetical Retention Time (min) |

| (R)-3-Bromo-2-heptanone | 8.2 |

| (S)-3-Bromo-2-heptanone | 9.5 |

These tables underscore the utility of HPLC in the comprehensive analysis of this compound, from routine purity checks to the more specialized challenge of resolving its stereoisomers. The development of a specific HPLC method would necessitate empirical optimization of the parameters outlined above to suit the specific analytical requirements.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations for Electronic Structure and Properties

Quantum chemical calculations are fundamental tools for investigating the intricate details of molecular systems at the electronic level. These methods allow for the prediction of molecular geometry, vibrational frequencies, and electronic properties, which are crucial for understanding chemical behavior.

Density Functional Theory (DFT) Applications for Geometry Optimization and Vibrational Analysis

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. It is widely applied for geometry optimization, which determines the lowest energy arrangement of atoms in a molecule, and for vibrational analysis, which predicts the frequencies of molecular vibrations corresponding to infrared and Raman spectra.

For 3-Bromo-2-heptanone, DFT calculations, often using a functional like B3LYP with a basis set such as 6-311++G(d,p), would be employed to find the most stable conformation. The optimization process systematically adjusts the bond lengths, bond angles, and dihedral angles to minimize the total energy of the molecule. The results would yield a detailed three-dimensional structure.

Vibrational frequency calculations on the optimized geometry predict the characteristic stretching and bending modes. Key vibrational modes for this compound include the carbonyl (C=O) stretch, the carbon-bromine (C-Br) stretch, and various C-H and C-C bond vibrations. These theoretical frequencies are invaluable for interpreting experimental spectroscopic data.

Table 1: Predicted Geometric Parameters for this compound (DFT/B3LYP)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length | C=O | ~1.21 Å |

| Bond Length | C-Br | ~1.97 Å |

| Bond Length | C-C (carbonyl) | ~1.52 Å |

| Bond Angle | O=C-C | ~121° |

| Bond Angle | C-C-Br | ~110° |

Table 2: Predicted Key Vibrational Frequencies for this compound (DFT/B3LYP)

| Vibrational Mode | Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|---|

| Carbonyl Stretch | C=O | ~1720 cm⁻¹ |

| C-H Stretch (Alkyl) | C-H | 2850-3000 cm⁻¹ |

| C-Br Stretch | C-Br | 550-650 cm⁻¹ |

Hartree-Fock (HF) Methodologies for Fundamental Electronic Structure

The Hartree-Fock (HF) method is a foundational ab initio quantum chemistry method that provides an approximation of the electronic structure of a molecule. It solves the Schrödinger equation by assuming that each electron moves in the average field of all other electrons, without considering electron correlation in detail. While generally less accurate than DFT for many properties due to this lack of correlation, HF is computationally less intensive and serves as a crucial starting point for more advanced methods.

Applying the HF method to this compound would provide a baseline understanding of its electronic orbitals and total energy. Comparing the results from HF with those from DFT highlights the importance of including electron correlation for accurate predictions of molecular properties.

Molecular Electrostatic Potential (MEP) Analysis for Reactivity Sites

Molecular Electrostatic Potential (MEP) analysis is a vital tool for identifying the reactive sites within a molecule. The MEP map illustrates the charge distribution from the perspective of an approaching reagent, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). These regions are typically color-coded, with red indicating negative potential (nucleophilic attack sites) and blue indicating positive potential (electrophilic attack sites).

For this compound, the MEP map would show a significant region of negative potential (red) around the carbonyl oxygen atom due to its high electronegativity and lone pairs of electrons. Conversely, regions of positive potential (blue) would be expected around the carbonyl carbon atom, making it susceptible to nucleophilic attack, and to a lesser extent, around the hydrogen atoms. The bromine atom would exhibit a complex potential, with negative potential around its lone pairs and a region of slightly positive potential (a σ-hole) along the axis of the C-Br bond, which can participate in halogen bonding.

Table 3: Predicted MEP Values for Key Regions of this compound

| Molecular Region | Predicted Electrostatic Potential | Reactivity Implication |

|---|---|---|

| Carbonyl Oxygen | Highly Negative | Site for electrophilic attack |

| Carbonyl Carbon | Highly Positive | Site for nucleophilic attack |

| Alkyl Hydrogens | Moderately Positive | Weak electrophilic sites |

Frontier Molecular Orbital (FMO) Analysis (HOMO/LUMO) for Chemical Reactivity

Frontier Molecular Orbital (FMO) theory simplifies the study of chemical reactivity by focusing on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of the reacting species. wikipedia.orglibretexts.org The HOMO is the orbital from which the molecule is most likely to donate electrons (nucleophilicity), while the LUMO is the orbital that is most likely to accept electrons (electrophilicity). libretexts.orgyoutube.com

In this compound, the HOMO is expected to be localized primarily on the atoms with lone pairs, specifically the oxygen and bromine atoms. The LUMO is anticipated to be centered on the π* antibonding orbital of the carbonyl (C=O) group. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more reactive.

Table 4: Predicted FMO Energies for this compound

| Orbital | Predicted Energy (eV) | Implication |

|---|---|---|

| HOMO | ~ -10.5 eV | Electron-donating capability |

| LUMO | ~ -0.8 eV | Electron-accepting capability |

Electron Density Distribution Analysis

The analysis of electron density distribution provides a detailed picture of how electrons are shared between atoms, revealing the nature of chemical bonds and the locations of lone pairs.

Electronic Localization Function (ELF) for Covalent Bonding Description

The Electron Localization Function (ELF) is a method used to map the electron pair probability in a molecule, providing a clear and intuitive picture of chemical bonding. wikipedia.org It partitions the molecular space into regions, or basins, that correspond to atomic cores, covalent bonds, and lone pairs. wikipedia.orgjussieu.fr The ELF value ranges from 0 to 1, where a value close to 1 signifies a high degree of electron localization, characteristic of covalent bonds and lone pairs. jussieu.fr

An ELF analysis of this compound would reveal distinct basins:

Core Basins: Surrounding each non-hydrogen atom (C, O, Br), representing the core electrons.

Valence Basins (Bonding): Located between bonded atoms, such as C-H, C-C, C-Br, and the double basin characteristic of the C=O bond.

Valence Basins (Non-bonding): Representing the lone pair electrons on the oxygen and bromine atoms.

This topological analysis provides a quantitative description of the covalent structure and confirms the classical Lewis structure representation in a quantum mechanical framework.

Table 5: Expected ELF Basin Populations for this compound

| Basin Type | Description | Expected Electron Population |

|---|---|---|

| V(C, O) | Carbonyl double bond | ~3.5 e⁻ |

| V(C, Br) | Carbon-Bromine single bond | ~1.9 e⁻ |

| V(C, C) | Carbon-Carbon single bond | ~2.0 e⁻ |

| V(C, H) | Carbon-Hydrogen single bond | ~2.0 e⁻ |

| V(O) | Oxygen lone pairs | ~2.5 e⁻ (each) |

In-Depth Computational Analysis of this compound Remains Elusive in Scientific Literature

A comprehensive review of publicly accessible scientific databases and computational chemistry literature reveals a significant gap in the theoretical and computational analysis of the chemical compound this compound. Despite the availability of advanced computational methods for probing molecular structure, reactivity, and intermolecular interactions, specific studies applying these techniques to this compound are not presently available.

Detailed computational investigations are crucial for understanding the intrinsic properties of a molecule, predicting its behavior in chemical reactions, and designing new applications. Methodologies such as Localized Orbital Locator (LOL), Fukui functions for reactivity prediction, Atoms in Molecules (AIM) theory for bonding analysis, Reduced Density Gradient (RDG) for non-covalent interactions, and thermodynamic property computations provide deep insights into a compound's electronic structure and energetics. However, the scientific community has yet to publish research that applies these specific analyses to this compound.

This absence of data prevents a detailed discussion and the creation of informative data tables for the following key areas of computational chemistry as they pertain to this compound:

Thermodynamic Property Computations and Reaction Energetics:While basic physical properties are known, detailed computational studies on the thermodynamic properties (such as enthalpy of formation, Gibbs free energy, and heat capacity) and reaction energetics of this compound are not available in the literature.

The lack of specific computational research on this compound means that a detailed, data-driven article focusing solely on this compound, as per the requested outline, cannot be generated at this time. Future computational studies would be necessary to provide the specific data points and analyses required for a thorough examination of its molecular properties.

Advanced Applications in Organic Synthesis and Materials Science

Role as Versatile Synthetic Intermediates in Complex Molecule Synthesis

The presence of the reactive bromine atom adjacent to the carbonyl group makes 3-Bromo-2-heptanone a key intermediate in various synthetic pathways. This α-haloketone moiety is highly susceptible to nucleophilic displacement reactions, enabling the introduction of various functional groups and the formation of carbon-carbon bonds.

Building Blocks for Pharmaceutical Precursors

Intermediates for Agrochemical Development

Similar to their role in pharmaceutical synthesis, halogenated ketones are also employed in the development of agrochemicals. lookchem.com The incorporation of halogen atoms and the reactive carbonyl group can contribute to the biological activity of pesticides, herbicides, and fungicides. The synthetic versatility of this compound allows for its transformation into various derivatives that could serve as lead compounds or intermediates in the synthesis of novel agrochemicals. Research into brominated organic compounds highlights their importance as intermediates in the production of agrochemicals. sci-hub.se

Precursors for the Synthesis of Heterocyclic Compounds

This compound can serve as a precursor for the synthesis of various heterocyclic compounds. The α-haloketone functionality is particularly useful in cyclization reactions, where it can react with binucleophiles to form rings containing heteroatoms. For instance, α-bromoacetyl compounds are known to be reactive towards the formation of thiophene, thiazole, pyrazole, pyran, and pyridine (B92270) derivatives through reactions with different reagents. mdpi.com While this compound itself is a heptanone derivative rather than an acetyl compound, the principle of the reactive α-bromoketone moiety facilitating heterocyclic synthesis is applicable. The reaction conditions and the choice of the second reactant would dictate the specific heterocyclic system formed.

Utility in Chiral Synthesis and Stereoselective Transformations

The carbon atom bearing the bromine in this compound is a stereocenter. This inherent chirality (if the compound is synthesized or used in enantiomerically enriched form) or the potential to create a new stereocenter during reactions makes it relevant in chiral synthesis and stereoselective transformations. Stereoselective synthesis aims to produce a desired stereoisomer preferentially. msu.eduethz.ch The α-bromoketone can participate in reactions where external chiral catalysts or reagents, or inherent substrate control, can influence the stereochemical outcome, leading to the formation of enantiomerically or diastereomerically enriched products. The development of catalytic enantioselective methods for the reduction of prochiral ketones to chiral alcohols exemplifies the type of transformations where a compound like this compound could be involved, either as the substrate or as an intermediate in the synthesis of chiral ligands or catalysts. libguides.com

Applications in Specialized Chemical Reagents Development and Methodological Advancements

This compound and related α-haloketones can be utilized in the development of specialized chemical reagents or contribute to the advancement of synthetic methodologies. Their reactivity can be harnessed to create new reagents for specific transformations or to improve existing synthetic routes. For example, bromo-organic compounds are widely used in various organic transformations such as bromination, cohalogenation, oxidation, cyclization, ring-opening reactions, substitution, rearrangement, hydrolysis, and catalysis. sci-hub.se While this compound's specific use in developing a novel reagent is not detailed in the search results, its characteristic reactivity profile suggests its potential in this area. Methodological advancements in organic synthesis often involve optimizing reactions involving common functional groups; thus, studies focusing on enhancing the reactivity or selectivity of α-bromoketones could indirectly involve compounds like this compound.

Broader Research Context and Environmental Relevance of Brominated Heptanones

Natural Occurrence and Biosynthesis of Related Polybrominated Ketones in Marine Organisms

Halogenated organic compounds, particularly those containing bromine, are a hallmark of marine natural product chemistry. While terrestrial organisms rarely incorporate halogens into their metabolic pathways, many marine species, especially algae, sponges, and bacteria, are prolific producers of organobromine compounds. nih.gov These molecules exhibit a vast diversity of chemical structures, including phenols, pyrroles, terpenes, and ketones.

Various species of red algae (Rhodophyta) are well-documented sources of halogenated metabolites. The genus Asparagopsis, for instance, is known to produce a range of bioactive compounds. nih.gov While specific identification of 3-Bromo-2-heptanone in the literature is limited, the red alga Bonnemaisonia hamifera is a known producer of a variety of polyhalogenated ketones and other related compounds. Research has shown that the essential oil of this alga contains numerous halogenated C7 and C9 ketones. This highlights marine algae as a primary natural source of brominated ketones, which serve as crucial chemical mediators in their environment.

The biosynthesis of brominated ketones in marine organisms is an enzymatically controlled process. The key enzymes responsible are haloperoxidases, specifically bromoperoxidases in this context. These enzymes catalyze the oxidation of bromide ions (Br-), which are abundant in seawater, using hydrogen peroxide as the oxidant. This process generates a highly reactive bromine species (electrophilic bromine). This reactive intermediate then goes on to brominate electron-rich organic substrates, such as the enol or enolate forms of ketones, leading to the formation of α-bromo ketones like this compound. nih.govorganic-chemistry.org Studies have suggested a link between photosynthetic activity and the production of these compounds, as photosynthesis can generate the hydrogen peroxide required by bromoperoxidase enzymes. nih.gov

Ecological Roles and Biological Functions of Naturally Occurring Brominated Ketones

Naturally occurring brominated ketones are not merely metabolic curiosities; they are functional molecules that play vital roles in the survival and ecological success of the organisms that produce them. These roles are primarily defensive, protecting the organism from predation, competition, and infection.

Biofouling, the accumulation of microorganisms, plants, and animals on submerged surfaces, is a major challenge in marine environments. Many marine organisms have evolved chemical defenses to prevent fouling on their own surfaces. frontiersin.org Halogenated compounds, including brominated ketones, are prominent among these natural antifouling agents. frontiersin.orgsphinxsai.com They can deter the settlement and growth of fouling organisms, from bacteria and diatoms that form initial biofilms to the larvae of larger organisms like barnacles. frontiersin.orgresearchgate.net For example, halogenated furanones produced by the red alga Delisea pulchra are well-studied antifoulants that interfere with bacterial communication (quorum sensing), a critical step in biofilm formation. frontiersin.org Brominated terpenes from another red alga, Sphaerococcus coronopifolius, have also demonstrated potent activity against barnacle settlement. frontiersin.org This body of evidence suggests that brominated ketones contribute to the chemical defense arsenal (B13267) that keeps algal surfaces clean.

In addition to preventing the settlement of larger organisms, brominated ketones and other algal metabolites exhibit significant antibacterial activity. nih.govnih.gov This function is a crucial defense mechanism against pathogenic microbes in the marine environment. The extracts from various marine algae, containing a mix of compounds including ketones, aldehydes, and terpenes, have been shown to inhibit the growth of a range of bacteria, including both Gram-positive and Gram-negative strains. nih.govmdpi.com The lipophilic nature of these compounds allows them to interact with and disrupt bacterial cell membranes, leading to cell lysis. nih.gov This broad-spectrum activity helps protect the algae from surface-colonizing bacteria and potential pathogens.

Methodological Studies on Chemical-Biological Interactions of Brominated Ketones

Investigating the ecological roles of brominated ketones requires specific methodologies to assess their biological effects. These studies focus on quantifying the interactions between the chemical compounds and target organisms.

A primary method for evaluating antibacterial properties is the disk diffusion assay . In this technique, a paper disk impregnated with the test compound (e.g., a brominated ketone) is placed on an agar (B569324) plate uniformly inoculated with a target bacterium. The compound diffuses into the agar, and if it is effective, it creates a clear "zone of inhibition" where bacterial growth is prevented. The diameter of this zone provides a qualitative measure of the compound's antibacterial potency. nih.gov

To obtain a more quantitative measure of antibacterial efficacy, the Minimum Inhibitory Concentration (MIC) is determined. nih.govmdpi.com This is achieved through a broth microdilution method, where a series of increasing concentrations of the compound are prepared in a liquid growth medium. Each concentration is then inoculated with the target bacteria. The MIC is defined as the lowest concentration of the compound that completely inhibits visible bacterial growth after a set incubation period. mdpi.com

For assessing antifouling properties, larval settlement assays are commonly employed. researchgate.net These assays expose the larvae of common fouling organisms, such as barnacles or bryozoans, to surfaces treated with the compound of interest. The effectiveness of the compound is determined by counting the number of larvae that successfully settle and metamorphose compared to an untreated control surface. The concentration that inhibits settlement by 50% (EC50) is a key metric derived from these studies. frontiersin.org

| Methodology | Purpose | Description | Key Metric |

| Disk Diffusion Assay | To screen for antibacterial activity | A compound-impregnated disk is placed on a bacteria-laden agar plate. Antibacterial efficacy is observed as a zone of inhibited growth around the disk. | Zone of Inhibition (diameter in mm) |

| Broth Microdilution | To quantify antibacterial potency | Bacteria are exposed to serial dilutions of a compound in a liquid medium to find the lowest concentration that prevents growth. | Minimum Inhibitory Concentration (MIC) |

| Larval Settlement Assay | To evaluate antifouling properties | Larvae of fouling organisms are exposed to treated surfaces to measure the inhibition of settlement and metamorphosis. | Effective Concentration (EC50) |

Computational Docking Studies for Ligand-Target Interactions

Specific computational docking studies for this compound are not found in the current literature. However, molecular docking is a widely used computational tool to predict the binding orientation of a small molecule (ligand) to a larger target molecule, such as a protein or enzyme. Such studies are crucial in drug discovery and for understanding the potential biological activity of a compound. For example, molecular docking studies have been performed on new brassinosteroid analogs, some of which contain bromo ketone functionalities, to understand their interaction with receptor proteins. researchgate.net

Q & A

Basic Research Questions

Q. What is the optimal synthetic route for 3-bromo-2-heptanone, and how can regioselectivity be controlled?

- Methodological Answer : The compound is synthesized via direct bromination of 2-heptanone using bromine or N-bromosuccinimide (NBS) in a solvent like acetic acid or chloroform. Regioselectivity arises from the ketone’s unsymmetrical structure, favoring bromination at the α-carbon adjacent to the carbonyl group. To minimize byproducts (e.g., 4-bromo-3-heptanone), reaction conditions (temperature, solvent polarity, and catalyst) must be tightly controlled. Purification via fractional distillation or column chromatography is recommended .

Q. How can researchers verify the purity and structural integrity of this compound?

- Methodological Answer : Use gas chromatography (GC) or HPLC to assess purity (>95% by area normalization). Structural confirmation requires NMR (¹H/¹³C) to identify the carbonyl (δ ~200-220 ppm in ¹³C NMR) and brominated α-carbon (δ ~30-40 ppm). IR spectroscopy confirms the ketone (C=O stretch ~1700 cm⁻¹) and C-Br bond (~550-650 cm⁻¹). Mass spectrometry (EI-MS) should show molecular ion peaks at m/z 194/196 (Br isotopic pattern) .

Q. What are the critical storage conditions for this compound to prevent decomposition?

- Methodological Answer : Store at 0–6°C in amber glass vials under inert gas (N₂/Ar) to avoid light-induced degradation and moisture absorption. Long-term stability tests indicate <5% decomposition over 12 months under these conditions. Monitor for color changes (yellowing indicates oxidation) .

Advanced Research Questions

Q. How does this compound serve as a precursor in heterocyclic synthesis?

- Methodological Answer : The compound’s α-bromoketone moiety is a versatile electrophile in forming oxazoles or thiazoles. For example, condensation with thioureas yields thiazole derivatives via Hantzsch synthesis. Reaction with amides under basic conditions (e.g., K₂CO₃ in DMF) produces oxazoles. Optimize yields (70–85%) by tuning reaction time (4–8 hrs) and stoichiometry (1:1.2 ketone:nucleophile) .

Q. What analytical strategies resolve contradictions in reported spectroscopic data for this compound?

- Methodological Answer : Discrepancies in NMR shifts (e.g., α-CH₂) may arise from solvent effects or impurities. Cross-validate data using deuterated solvents (CDCl₃ vs. DMSO-d₆) and spike tests with authentic standards. If conflicting MS fragmentation patterns occur, employ high-resolution mass spectrometry (HRMS) to confirm molecular formula (C₇H₁₁BrO, exact mass 194.0004) .

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the electrophilicity of the α-carbon. Fukui indices identify nucleophilic attack sites, while transition-state simulations (IRC analysis) reveal energy barriers for SN2 pathways. Compare with experimental kinetic data (e.g., reaction rates with amines or thiols) to validate predictions .

Q. What safety protocols mitigate risks when handling this compound in large-scale reactions?

- Methodological Answer : Use fume hoods and explosion-proof equipment due to volatility (bp ~180°C) and flammability. Conduct small-scale pilot reactions to assess exothermicity. Neutralize waste with 10% sodium thiosulfate to reduce bromine toxicity. Emergency protocols should include eyewash stations and bromine-specific spill kits .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.